molecular formula C16H17NO4S B6412185 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261913-98-7

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6412185
CAS RN: 1261913-98-7
M. Wt: 319.4 g/mol
InChI Key: CMADVQJVJDVUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid (3-(4-DMS-PB)) is a type of organic compound that has a wide range of applications in scientific research and laboratory experiments. 3-(4-DMS-PB) is a derivative of benzoic acid, which is a carboxylic acid that is found naturally in many plant and animal species. 3-(4-DMS-PB) is a white crystalline solid with a melting point of 173-174°C and a boiling point of 300°C. It has a molecular formula of C14H14O4S and a molecular weight of 278.31 g/mol.

Scientific Research Applications

3-(4-DMS-PB) has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as benzodiazepines, β-amino acids, and imidazolines. It is also used as a catalyst in the synthesis of polymers, such as polyaniline. In addition, 3-(4-DMS-PB) is used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Mechanism of Action

The mechanism of action of 3-(4-DMS-PB) is not well understood. It is believed to act as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. This inhibition is thought to be due to the presence of the dimethylsulfamoyl group, which binds to the active site of the enzyme and prevents it from catalyzing the oxidation of purines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-DMS-PB) are not well understood. It is known to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines. Inhibition of this enzyme can lead to decreased levels of uric acid in the body, which may be beneficial in the treatment of gout and other conditions associated with high levels of uric acid. In addition, 3-(4-DMS-PB) has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-DMS-PB) in laboratory experiments include its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 3-(4-DMS-PB) in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with in aqueous solutions. Additionally, it is not very stable and may decompose over time.

Future Directions

There are a number of potential future directions for research involving 3-(4-DMS-PB). These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its synthesis and its solubility in different solvents could lead to improved methods for its use in laboratory experiments. Finally, further studies into its antioxidant activity could lead to potential therapeutic applications.

Synthesis Methods

3-(4-DMS-PB) can be synthesized through a reaction between 4-N,N-dimethylsulfamoylphenol and 2-methylbenzoic acid. This reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid (PTS) at a temperature of 140-150°C. The reaction is carried out in an inert atmosphere, such as nitrogen, and the reaction product is then purified through recrystallization.

properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-14(5-4-6-15(11)16(18)19)12-7-9-13(10-8-12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADVQJVJDVUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid

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